3-Ethynyl-2-methylnonan-2-OL
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Overview
Description
3-Ethynyl-2-methylnonan-2-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon chain, which also contains an ethynyl group (a carbon-carbon triple bond) and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methylnonan-2-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, a Grignard reagent such as ethynylmagnesium bromide can react with a suitable ketone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by specific reactions to introduce the ethynyl and hydroxyl groups. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-methylnonan-2-OL can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes or other derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K₂Cr₂O₇), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Halogenating Agents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes or alcohol derivatives
Substitution: Formation of halogenated compounds
Scientific Research Applications
3-Ethynyl-2-methylnonan-2-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methylnonan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-OL: Another alcohol with an ethynyl group, but with a shorter carbon chain.
3-Ethynyl-2-pentanol: Similar structure but with a different carbon chain length.
2-Methyl-3-hexyn-2-OL: Similar functional groups but with a different arrangement of carbon atoms
Uniqueness
3-Ethynyl-2-methylnonan-2-OL is unique due to its specific combination of functional groups and carbon chain length. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
89450-14-6 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-ethynyl-2-methylnonan-2-ol |
InChI |
InChI=1S/C12H22O/c1-5-7-8-9-10-11(6-2)12(3,4)13/h2,11,13H,5,7-10H2,1,3-4H3 |
InChI Key |
FFKOADNHWWBHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#C)C(C)(C)O |
Origin of Product |
United States |
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